3,7-Di-O-methylducheside A

Descripción general

Descripción

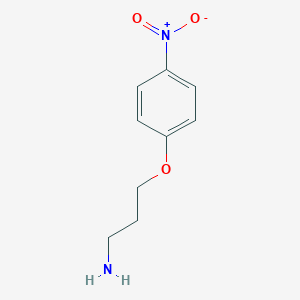

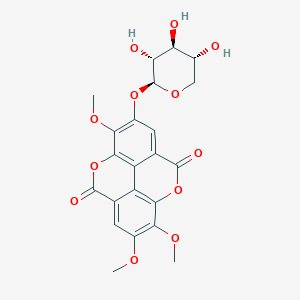

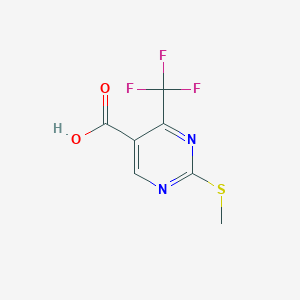

3,7-Di-O-methylducheside A is a compound with the molecular formula C22H20O12 and a molecular weight of 476.4 g/mol . It is a type of phenol and is found in the roots of Diplopanax stachyanthus . It is also an ethyl acetate extract of Psittacanthus cucullaris .

Physical And Chemical Properties Analysis

3,7-Di-O-methylducheside A is a powder . It has a predicted boiling point of 804.2±65.0 °C and a predicted density of 1.625±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Medicine: Glycosaminoglycan Synthesis Stimulation

3,7-Di-O-methylducheside A: has been identified as a compound that stimulates the formation of glycosaminoglycan chains . This application is significant in medical research, particularly in the study of connective tissue disorders and drug development for diseases like osteoarthritis, where glycosaminoglycans play a crucial role in cartilage structure and function.

Pharmacology: Signaling Inhibitors

In pharmacological studies, 3,7-Di-O-methylducheside A is used for its potential as a signaling inhibitor . This application is vital for understanding cell signaling pathways and developing therapeutic agents that can modulate these pathways in various diseases, including cancer and neurodegenerative disorders.

Biochemistry: Glycosaminoglycan Chain Analysis

Biochemists utilize 3,7-Di-O-methylducheside A to analyze the rate of glycosaminoglycan synthesis . This analysis is essential for understanding the biochemical processes involved in tissue repair and regeneration, as well as in the progression of diseases where extracellular matrix components are altered.

Agriculture: Plant Growth and Development

While specific applications in agriculture are not directly cited, the role of glycosaminoglycans in plant development could be an area of interest for future research, considering their importance in cell wall structure and signaling .

Environmental Science: Natural Product Extraction

3,7-Di-O-methylducheside A: is extracted from the roots of Diplopanax stachyanthus . This process is relevant in environmental science research, where the extraction and analysis of natural products contribute to the discovery of new compounds with potential environmental benefits.

Chemical Engineering: Solvent Interaction

Chemical engineers may study 3,7-Di-O-methylducheside A for its interactions with various solvents, which is crucial for designing processes for its large-scale production and application in different fields .

Mecanismo De Acción

Target of Action

The primary target of 3,7-Di-O-methylducheside A is the glycosaminoglycan chains . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They play a crucial role in the body as they interact with proteins to regulate cell growth and the repair process .

Mode of Action

3,7-Di-O-methylducheside A stimulates the formation of glycosaminoglycan chains . This interaction results in an increase in the rate of glycosaminoglycan synthesis .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of glycosaminoglycan chains . The stimulation of this pathway leads to an increase in the formation of these chains, which are essential components of the extracellular matrix and play a vital role in cell signaling .

Result of Action

The stimulation of glycosaminoglycan chain formation by 3,7-Di-O-methylducheside A can potentially influence various cellular processes. These include cell growth, proliferation, migration, and adhesion, all of which are regulated by the interaction of cells with the extracellular matrix .

Safety and Hazards

Propiedades

IUPAC Name |

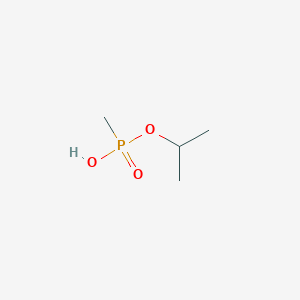

6,7,14-trimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-28-10-4-7-12-13-8(21(27)33-18(12)16(10)29-2)5-11(17(30-3)19(13)34-20(7)26)32-22-15(25)14(24)9(23)6-31-22/h4-5,9,14-15,22-25H,6H2,1-3H3/t9-,14+,15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQRDKINPINYFD-SCBIHCBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)OC5C(C(C(CO5)O)O)O)C(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Di-O-methylducheside A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)